[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol
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Overview
Description
[1-(2-Methylphenyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C12H17NO It is characterized by a pyrrolidine ring substituted with a 2-methylphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-methylphenylacetonitrile with pyrrolidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to a hydroxymethyl group. The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form amines or other reduced derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups such as halides or ethers. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, reduced derivatives
Substitution: Halides, ethers
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its effects on the central nervous system and its potential as a drug candidate for treating neurological disorders.
Industry: Industrially, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its applications extend to the development of polymers, resins, and other high-performance materials.
Mechanism of Action
The mechanism of action of [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s hydroxymethyl group allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. Additionally, the pyrrolidine ring provides structural rigidity, enhancing its binding affinity to target proteins. These interactions can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- [1-(2-Methylphenyl)pyrrolidin-2-yl]methanol
- [1-(2-Methylphenyl)pyrrolidin-4-yl]methanol
- [1-(2-Methylphenyl)pyrrolidin-3-yl]ethanol
Comparison: Compared to its analogs, [1-(2-Methylphenyl)pyrrolidin-3-yl]methanol exhibits unique properties due to the position of the hydroxymethyl group on the pyrrolidine ring. This positional difference can significantly impact its chemical reactivity, biological activity, and overall stability. For instance, the 3-position substitution may offer better steric accessibility for interactions with enzymes and receptors, enhancing its potential as a bioactive compound.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[1-(2-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)13-7-6-11(8-13)9-14/h2-5,11,14H,6-9H2,1H3 |
InChI Key |
KUAHZSNTKHCXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(C2)CO |
Origin of Product |
United States |
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